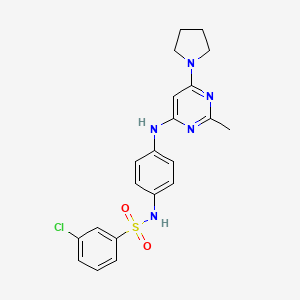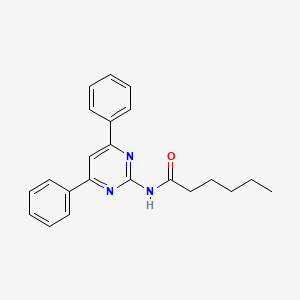![molecular formula C22H25ClN4O4S B11338384 1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11338384.png)
1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-diméthyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)pipéridine-4-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle pipéridine, une partie benzimidazole et un groupe sulfonyle, ce qui en fait une molécule polyvalente pour la synthèse chimique et les études biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-diméthyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)pipéridine-4-carboxamide implique généralement plusieurs étapes :
Formation du motif benzimidazole : Le cycle benzimidazole peut être synthétisé par condensation de l’o-phénylène diamine avec des acides carboxyliques ou leurs dérivés en milieu acide.
Formation du cycle pipéridine : Le cycle pipéridine est souvent synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Couplage final : La dernière étape consiste à coupler les intermédiaires benzimidazole et pipéridine dans des conditions adéquates, souvent en utilisant des réactifs de couplage tels que l’EDCI ou le DCC.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse mentionnées ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et une mise à l’échelle des processus pour répondre aux exigences industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-diméthyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)pipéridine-4-carboxamide peut subir diverses réactions chimiques :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium (LiAlH4) pour réduire les groupes carbonyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou peroxyde d’hydrogène (H2O2) en milieu acide.
Réduction : LiAlH4 dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools ou amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui le rend précieux en synthèse organique.
Biologie
Biologiquement, le composé peut être étudié pour ses interactions potentielles avec les macromolécules biologiques. Sa partie benzimidazole est connue pour se lier à l’ADN et aux protéines, ce qui suggère des applications possibles dans la conception et le développement de médicaments.
Médecine
En médecine, le composé pourrait être exploré pour ses propriétés pharmacologiques. Les dérivés du benzimidazole sont connus pour leurs activités antivirales, anticancéreuses et antimicrobiennes, ce qui fait de ce composé un candidat pour la recherche thérapeutique.
Industrie
Industriellement, le composé peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d’autres produits chimiques précieux.
Mécanisme D'action
Le mécanisme d’action du 1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-diméthyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)pipéridine-4-carboxamide implique probablement son interaction avec des cibles moléculaires spécifiques. La partie benzimidazole peut s’intercaler avec l’ADN, inhibant les processus de réplication et de transcription. Le groupe sulfonyle peut interagir avec les enzymes, modifiant leur activité et entraînant divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-diméthyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)pipéridine-4-carboxamide
- 1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-diméthyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)pipéridine-4-carboxylate
- 1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-diméthyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)pipéridine-4-acide carboxylique
Unicité
L’unicité du 1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-diméthyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)pipéridine-4-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois des cycles benzimidazole et pipéridine, ainsi que du groupe sulfonyle, en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C22H25ClN4O4S |
|---|---|
Poids moléculaire |
477.0 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methylsulfonyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25ClN4O4S/c1-25-19-7-6-18(13-20(19)26(2)22(25)29)24-21(28)16-8-10-27(11-9-16)32(30,31)14-15-4-3-5-17(23)12-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,24,28) |
Clé InChI |
UVUHJUUWVURWAR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-chlorobenzyl)sulfanyl]-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338303.png)
![3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338304.png)
![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11338309.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide](/img/structure/B11338328.png)
![N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11338336.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11338337.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11338354.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11338361.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11338391.png)

![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide](/img/structure/B11338402.png)
